molecular formula C9H6FNO B048360 3-Acetyl-2-fluorobenzonitrile CAS No. 112279-89-7

3-Acetyl-2-fluorobenzonitrile

Cat. No. B048360
M. Wt: 163.15 g/mol
InChI Key: GGVRROKLSIUGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-2-fluorobenzonitrile is a chemical compound that is widely used in scientific research due to its unique properties. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. It has a molecular formula of C9H6FNO and a molecular weight of 163.15 g/mol.

Mechanism Of Action

The mechanism of action of 3-Acetyl-2-fluorobenzonitrile is not well understood. However, it is thought to act as a nucleophile in various chemical reactions. It is also believed to have a role in the inhibition of certain enzymes.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-Acetyl-2-fluorobenzonitrile. However, it is known to be toxic to certain organisms. It is also believed to have some level of cytotoxicity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Acetyl-2-fluorobenzonitrile in lab experiments is its ability to act as a versatile starting material for the synthesis of various organic compounds. However, its toxicity and limited information on its biochemical and physiological effects make it a challenging compound to work with.

Future Directions

There are several future directions for the research on 3-Acetyl-2-fluorobenzonitrile. One area of interest is the development of new synthetic routes for the production of this compound. Another area of interest is the investigation of its potential use as a therapeutic agent for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
3-Acetyl-2-fluorobenzonitrile is a versatile compound that has many potential uses in scientific research. While there is limited information available on its biochemical and physiological effects, it is still an important compound for the synthesis of various organic compounds. With further research, this compound could have significant implications for the development of new pharmaceuticals and agrochemicals.

Scientific Research Applications

3-Acetyl-2-fluorobenzonitrile is used in a variety of scientific research applications. One of the most common uses of this compound is in the synthesis of other organic compounds. It is also used as a starting material for the synthesis of various pharmaceuticals and agrochemicals.

properties

CAS RN

112279-89-7

Product Name

3-Acetyl-2-fluorobenzonitrile

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

3-acetyl-2-fluorobenzonitrile

InChI

InChI=1S/C9H6FNO/c1-6(12)8-4-2-3-7(5-11)9(8)10/h2-4H,1H3

InChI Key

GGVRROKLSIUGBK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC(=C1F)C#N

Canonical SMILES

CC(=O)C1=CC=CC(=C1F)C#N

synonyms

Benzonitrile, 3-acetyl-2-fluoro- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC(=O)c1cc(Cl)cc(C#N)c1F
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Synthesis routes and methods II

Procedure details

Reduction of 3-acetyl-5-chloro-2-fluorobenzonitrile in methanol using H2 /Pd-C for 3 h under 45 p.s.i.g. of H2 in the presence of triethylamine affords 3-acetyl-2-fluorobenzonitrile, which is the starting material.
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